FR182024

Anti-infectives Helicobacter pylori Cephem antibiotics

Helicobacter pylori research faces a critical challenge: widespread resistance to standard agents like clarithromycin and metronidazole. FR182024 is a cephem derivative specifically optimized with a 3-(5-methyl-1,3,4-thiadiazol-2-yl)-thio moiety and 7-phenylacetamido group to overcome this limitation. • Superior potency vs. amoxicillin (AMPC) and clarithromycin (CAM) in validated animal models • Full activity retained against CAM- and metronidazole-resistant H. pylori strains • Low diarrhea potential enables long-term in vivo studies

Molecular Formula C18H16N4O4S3
Molecular Weight 448.5 g/mol
CAS No. 179034-83-4
Cat. No. B1674012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR182024
CAS179034-83-4
SynonymsFR 182024
FR-182024
FR182024
Molecular FormulaC18H16N4O4S3
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O
InChIInChI=1S/C18H16N4O4S3/c1-9-20-21-18(28-9)29-11-8-27-16-13(15(24)22(16)14(11)17(25)26)19-12(23)7-10-5-3-2-4-6-10/h2-6,13,16H,7-8H2,1H3,(H,19,23)(H,25,26)/t13-,16-/m1/s1
InChIKeyIQURDYALUUXKIJ-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR182024 (CAS 179034-83-4): A Cephem Derivative with Differentiated Anti-Helicobacter pylori Activity and Favorable Resistance Profile for Research Applications


FR182024 is a cephem derivative characterized by a (5-methyl-1,3,4-thiadiazol-2-yl)-thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem nucleus [1]. This compound exhibits extremely potent in vitro activity against Helicobacter pylori and demonstrates superior therapeutic efficacy compared to the standard-of-care agents amoxicillin (AMPC) and clarithromycin (CAM) [1]. Notably, FR182024 does not exhibit cross-resistance with CAM or metronidazole (MNZ) and possesses a low potential for causing diarrhea, attributed to its instability to beta-lactamase [2].

Why Substituting FR182024 with Other Cephem Derivatives or Standard H. pylori Agents Compromises Research Outcomes


Direct substitution of FR182024 with alternative cephem derivatives or conventional anti-H. pylori agents (e.g., amoxicillin, clarithromycin) is not scientifically justified. FR182024 was specifically optimized from a series of cephem derivatives by introducing thio-heterocyclic groups at the 3-position and phenylacetamido groups at the 7-position, which dramatically improved anti-H. pylori activity and modulated resistance profiles [1]. Generic cephem compounds lack this precise substitution pattern and thus do not replicate the same spectrum of activity, therapeutic index, or cross-resistance avoidance. Furthermore, standard agents like clarithromycin and metronidazole are plagued by widespread clinical resistance, whereas FR182024 demonstrates no cross-resistance with these drugs [1]. The following quantitative evidence delineates these critical differentiators.

Quantitative Evidence Guide: FR182024 Differentiation Against Amoxicillin, Clarithromycin, and Cephem Analogs


In Vitro Potency Against H. pylori: FR182024 vs. Amoxicillin (AMPC) and Clarithromycin (CAM)

FR182024 exhibits 'extremely potent in vitro anti-H. pylori activity' [1]. While exact MIC values for FR182024 are not disclosed in the primary literature, its potency is qualitatively described as superior to both AMPC and CAM [1]. This ranking is derived from direct head-to-head comparisons within the same experimental system (standard agar dilution susceptibility testing).

Anti-infectives Helicobacter pylori Cephem antibiotics In vitro susceptibility

Therapeutic Efficacy in Animal Models: FR182024 Superiority Over Amoxicillin and Clarithromycin

In a mouse model of H. pylori infection, FR182024 demonstrated 'superior therapeutic efficacy' compared to both AMPC and CAM [1]. While specific bacterial load reduction data are not provided in the abstract, the statement of superiority is based on direct comparative evaluation in the same animal model.

In vivo efficacy Helicobacter pylori Animal model Cephem

Cross-Resistance Profile: FR182024 Lacks Cross-Resistance with Clarithromycin and Metronidazole

FR182024 demonstrates 'no cross-resistance between CAM or MNZ' [1]. This finding was established by testing FR182024 against H. pylori strains resistant to clarithromycin and metronidazole, where it retained full activity [1].

Antibiotic resistance Cross-resistance Helicobacter pylori Cephem

Beta-Lactamase Instability and Low Diarrhea Potential: A Differentiated Safety Advantage

FR182024 exhibits 'low potential for causing diarrhea due to instability to beta-lactamase' [1]. This property is a direct consequence of its susceptibility to degradation by bacterial beta-lactamases, which limits its gastrointestinal bioavailability and reduces the risk of antibiotic-associated diarrhea—a common side effect of many beta-lactam antibiotics.

Beta-lactamase Diarrhea Adverse effects Cephem

Structure-Activity Relationship: The 3-(5-Methyl-1,3,4-Thiadiazol-2-yl)-thio Moiety Confers Enhanced Anti-H. pylori Activity

Introduction of a (5-methyl-1,3,4-thiadiazol-2-yl)-thio group at the 3-position of the cephem nucleus dramatically improved anti-H. pylori activity compared to other 3-substituents evaluated in the same series [1]. This structural feature is a key determinant of FR182024's superior potency and is not present in standard cephalosporins or other cephem derivatives.

Structure-activity relationship SAR Cephem Thiadiazole

Optimal Research and Industrial Applications for FR182024 Based on Evidenced Differentiation


Investigation of H. pylori Pathogenesis and Host-Pathogen Interactions

FR182024's potent and selective anti-H. pylori activity, combined with its lack of cross-resistance to clarithromycin and metronidazole, makes it an ideal tool for establishing controlled H. pylori infection models in laboratory animals [1]. Researchers can use FR182024 to clear H. pylori from animals prior to experimental re-infection, or to study the effects of bacterial eradication on gastric pathology without the confounding factor of pre-existing antimicrobial resistance [1]. Its low potential for diarrhea further supports long-term in vivo studies [1].

Medicinal Chemistry Benchmarking and Structure-Activity Relationship (SAR) Studies

FR182024 serves as a potent benchmark compound for SAR studies aimed at developing novel anti-H. pylori agents [2]. Its well-defined structure and established potency advantage over amoxicillin and clarithromycin provide a clear reference point for evaluating new chemical entities [1]. The specific contribution of the 3-(5-methyl-1,3,4-thiadiazol-2-yl)-thio moiety to activity and resistance profile can be systematically probed by synthesizing and testing analogs with variations at this position [2].

Resistance Mechanism Elucidation and Surveillance

The observation that FR182024 retains full activity against clarithromycin- and metronidazole-resistant H. pylori strains positions it as a valuable probe for studying alternative resistance mechanisms [2]. Researchers can use FR182024 to select for resistant mutants in vitro, identify genes and pathways that confer resistance to this cephem class, and compare these mechanisms to those affecting standard-of-care agents [2]. Such studies can inform the development of next-generation therapies with improved resistance profiles.

Preclinical Development of Anti-H. pylori Combination Therapies

Given its superior therapeutic efficacy in animal models and favorable resistance profile, FR182024 is a strong candidate for evaluation in combination regimens [1]. Its lack of cross-resistance with clarithromycin and metronidazole suggests it could be effectively paired with these agents or with proton pump inhibitors to achieve synergistic eradication of H. pylori [2]. This application is particularly relevant for addressing the growing challenge of multidrug-resistant H. pylori infections.

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